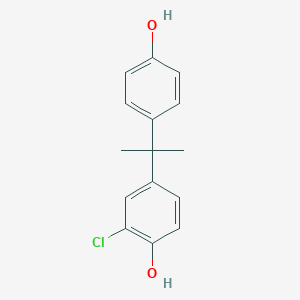

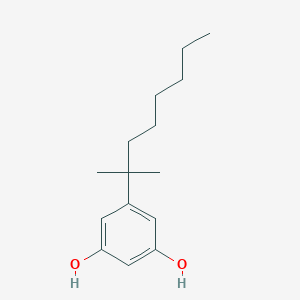

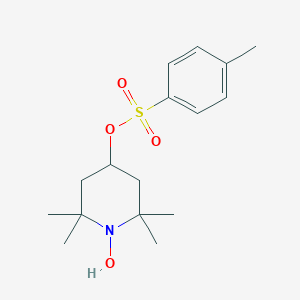

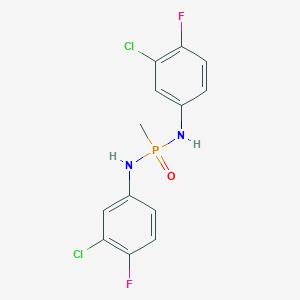

![molecular formula C11H9N3 B029998 9H-Pyrido[2,3-b]indol-4-amine CAS No. 25208-34-8](/img/structure/B29998.png)

9H-Pyrido[2,3-b]indol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9H-Pyrido[2,3-b]indol-4-amine, also known as 2-Amino-9H-pyrido[2,3-b]indole or AαC, is a potential human carcinogen . It is generated by the combustion of tobacco or by pyrolysis of protein . It potentially contributes to liver or digestive tract cancers .

Synthesis Analysis

The synthesis of 9H-Pyrido[2,3-b]indol-4-amine has been reported in several studies . For instance, one study reported the synthesis and investigation of its activity against malaria . Another study discussed the design, synthesis, and in vivo evaluations of benzyl Nω-nitro-Nα-(9H-pyrido[3,4-b]indole) derivatives .Molecular Structure Analysis

The molecular structure of 9H-Pyrido[2,3-b]indol-4-amine has been analyzed in various studies . Its empirical formula is C11H8N2 and its molecular weight is 168.2 .Chemical Reactions Analysis

The chemical reactions involving 9H-Pyrido[2,3-b]indol-4-amine have been explored in several studies . For instance, one study explored the application of indoles in multicomponent reactions . Another study reported the four-component synthesis of 9H-Pyrimido[4,5-b]indoles .Physical And Chemical Properties Analysis

9H-Pyrido[2,3-b]indol-4-amine is a light yellow needle-shaped crystal . It is soluble in hot water and slightly soluble in benzene and petroleum ether .Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

9H-Pyrido[2,3-b]indol-4-amine derivatives have been found to be effective kinase inhibitors . They have shown inhibitory potency against four protein kinases: CDK5/p25, CK1δ/ε, GSK3α/β, and DYRK1A . This makes them promising compounds for targeting CK1δ/ε and DYRK1A .

Drug Metabolic Stability Improvement

The four-membered heterocyclic motif of 9H-Pyrido[2,3-b]indol-4-amine has been successfully applied in medicinal chemistry programs to improve the metabolic stability of drug candidates .

Matrix for Analysis

9H-Pyrido[2,3-b]indol-4-amine has been used as a matrix for the analysis of cyclodextrins and sulfated oligosaccharides in combination with DHB as co-matrix .

Synthesis of β-carbolinone Derivatives

This compound has been widely applied in the preparation of 3-substituted β-carbolinone derivatives .

Four-Component Synthesis

A four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles was developed using indole-3-carboxaldehydes, aromatic aldehyde, and ammonium iodide as the raw materials under transition-metal-free conditions . This work is highlighted by using two ammonium iodides as the sole nitrogen source .

Green Chemistry

The chemistry of 9H-Pyrido[2,3-b]indol-4-amine derivatives was mainly carried out under microwave irradiation in an eco-friendly approach . This aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.

Safety and Hazards

Wirkmechanismus

Target of Action

9H-Pyrido[2,3-b]indol-4-amine, also known as 2-Amino-9H-pyrido[2,3-b]indole, has been identified as a potential inhibitor of several protein kinases . The primary targets of this compound include CK1 and DYRK1A . These kinases play crucial roles in various cellular processes, including cell cycle regulation and signal transduction .

Mode of Action

The compound interacts with its targets (CK1 and DYRK1A) by inhibiting their activity . This inhibition likely occurs through the compound binding to the active site of these kinases, preventing them from phosphorylating their respective substrates . The exact nature of this interaction and the resulting changes in the kinases’ function are still under investigation.

Biochemical Pathways

The inhibition of CK1 and DYRK1A by 9H-Pyrido[2,3-b]indol-4-amine can affect several biochemical pathways. Both of these kinases are involved in the regulation of various cellular processes, including cell cycle progression and signal transduction . By inhibiting these kinases, the compound can potentially disrupt these processes, leading to various downstream effects.

Pharmacokinetics

It is known that the compound is a potential human carcinogen, which is generated by the combustion of tobacco, or by pyrolysis of protein . Inside the body, it is metabolized to intermediates that react with DNA

Result of Action

The molecular and cellular effects of 9H-Pyrido[2,3-b]indol-4-amine’s action are largely dependent on its inhibition of CK1 and DYRK1A. By inhibiting these kinases, the compound can disrupt various cellular processes, potentially leading to cell cycle arrest or altered signal transduction . Additionally, the compound’s metabolites can form covalent DNA adducts, which may lead to DNA damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 9H-Pyrido[2,3-b]indol-4-amine. For instance, the compound is generated by the combustion of tobacco or by pyrolysis of protein , suggesting that its presence and activity may be influenced by factors such as smoking and diet. Additionally, the compound’s activity may be affected by the cellular environment, including the presence of other molecules that can interact with the compound or its target kinases

Eigenschaften

IUPAC Name |

9H-pyrido[2,3-b]indol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEXDIOVHDTJQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CN=C3N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595968 |

Source

|

| Record name | 9H-Pyrido[2,3-b]indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Pyrido[2,3-b]indol-4-amine | |

CAS RN |

25208-34-8 |

Source

|

| Record name | 9H-Pyrido[2,3-b]indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

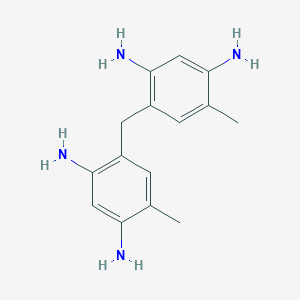

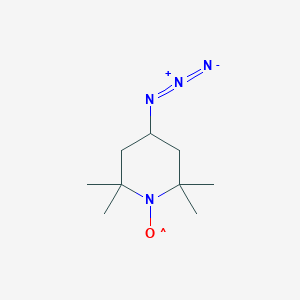

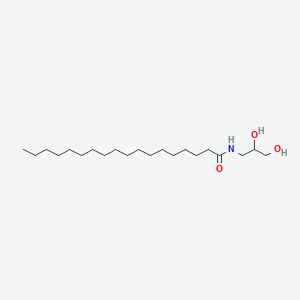

![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)